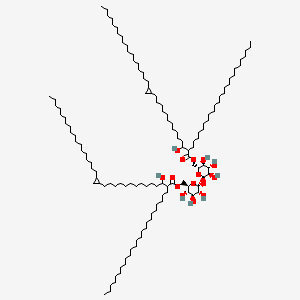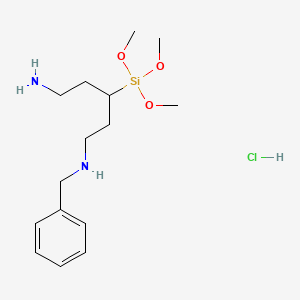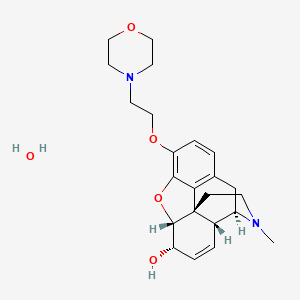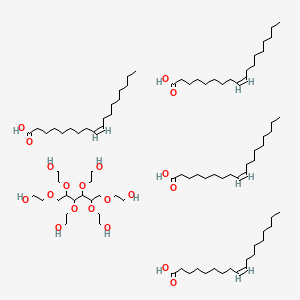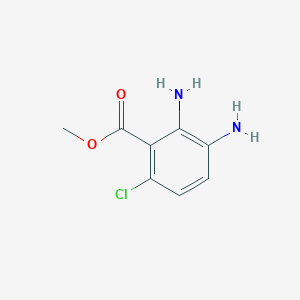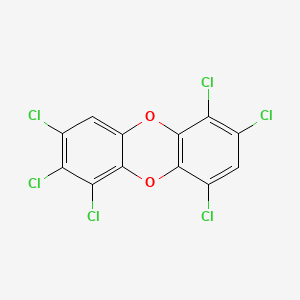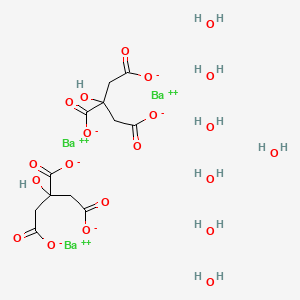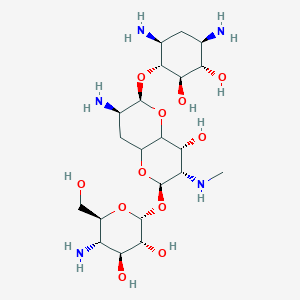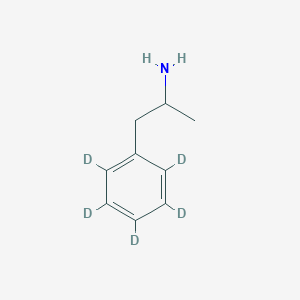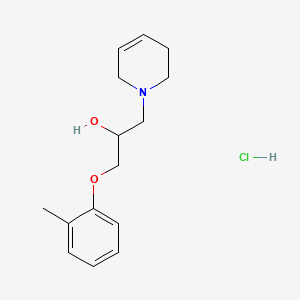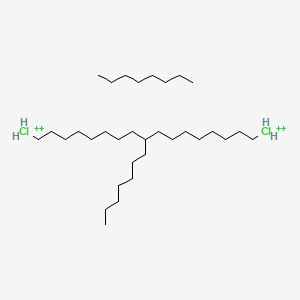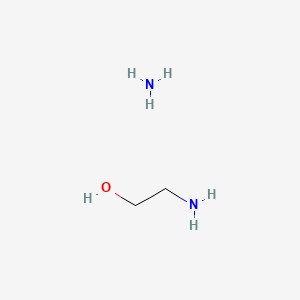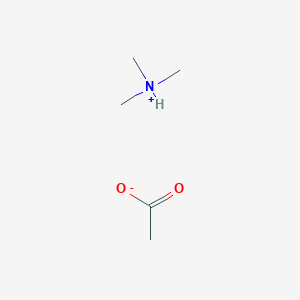
Trimethylammoniumacetate
説明
Trimethylammoniumacetate (TMAA) is a quaternary ammonium salt that is widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 143.19 g/mol. TMAA has a variety of applications in different fields, including organic chemistry, biochemistry, and pharmacology.
科学的研究の応用
Peptide Assembly and Catalysis
Trimethylammonium-functionalized gold nanoparticles have been utilized as templates for peptide fragment assembly and subsequent ligation, showcasing the potential of organically tailored nanoparticles in catalyzing bond-forming reactions. This system may also provide insights into prebiotic conditions where charged surfaces could have facilitated the polymerization of early biopolymers (Fillon et al., 2007).
Redox Flow Batteries
Trimethylammonium-2,2,6,6-tetramethylpiperidine-1-oxyl chlorid (TMA-TEMPO) has been studied for use in aqueous organic redox flow batteries, demonstrating reliable electrochemistry, fast kinetics, and high cycling stability (Schubert et al., 2022).
Ionic Plastic Phases
Trimethylammonium trifluoroacetate exhibits ionic plastic phases, with structures and dynamics explored through NMR, calorimetric, and X-ray diffraction measurements. These phases present unique self-diffusion and isotropic rotation of both cations and anions (Kuchitsu et al., 2000).
Anion Exchange Membranes
Trimethylammonium-containing (TMA) polynorbornene has been synthesized and studied as an anion exchange membrane (AEM) in solid-state alkaline fuel cells. The focus was on enhancing OH− conductivity, electrochemical stability in high pH environments, and mechanical robustness (Price et al., 2017).
Enzyme Inhibition and Reactivation
Trimethylammonium-functionalized nanoparticles have been used to bind and inhibit enzymes like beta-galactosidase, with the potential for controlled reactivation by intracellular concentrations of glutathione. This demonstrates a method for the reversible inhibition and reactivation of enzymes, offering significant tools for protein and drug delivery applications (Verma et al., 2004).
DNA Transcription Control
Trimethylammonium-functionalized nanoparticles have been shown to bind DNA, inhibiting DNA transcription by T7 RNA polymerase. This inhibition can be efficiently reversed by intracellular concentrations of glutathione, providing a controlled release of DNA and potential applications in transfection vectors and gene regulation systems (Han et al., 2005).
特性
IUPAC Name |
trimethylazanium;acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N.C2H4O2/c1-4(2)3;1-2(3)4/h1-3H3;1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWVDGFGRYJLPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].C[NH+](C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6850-27-7 | |
| Record name | Trimethylammonium acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6850-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



